ZM323881

VEGFR-2 inhibitor kinase selectivity biochemical IC50

ZM323881 (5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol) is an anilinoquinazoline-class, ATP-competitive inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2/KDR/Flk-1) tyrosine kinase. It exhibits potent inhibition of VEGFR-2 kinase activity in vitro (IC50 < 2 nM) and displays >25,000-fold selectivity over VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 (IC50 > 50 µM).

Molecular Formula C22H18FN3O2
Molecular Weight 375.4 g/mol
CAS No. 193001-14-8
Cat. No. B1662502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM323881
CAS193001-14-8
Synonyms5-((7-(benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
ZM323881
Molecular FormulaC22H18FN3O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F
InChIInChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26)
InChIKeyNVBNDZZLJRYRPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZM323881 (CAS 193001-14-8) – A Highly Selective VEGFR-2 Tyrosine Kinase Inhibitor for Angiogenesis Research


ZM323881 (5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol) is an anilinoquinazoline-class, ATP-competitive inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2/KDR/Flk-1) tyrosine kinase [1]. It exhibits potent inhibition of VEGFR-2 kinase activity in vitro (IC50 < 2 nM) and displays >25,000-fold selectivity over VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 (IC50 > 50 µM) [1]. In cellular assays, ZM323881 inhibits VEGF-A-induced human endothelial cell proliferation (IC50 = 8 nM) and VEGFR-2 tyrosine phosphorylation, and reversibly abolishes VEGF-A-mediated microvascular permeability in vivo [1]. Commercial availability as the hydrochloride salt (CAS 193000-39-4) with ≥98% purity (HPLC) from multiple reputable vendors supports its use as a well-characterized chemical probe .

VEGFR-2 pathway inhibition study fit – reported high selectivity over VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2
Endothelial cell assay context – supports proliferation and permeability studies
Chemical probe format – hydrochloride salt, high purity, soluble in DMSO
Reported scaffold for VEGFR-2-targeted PET imaging probe design

Why VEGFR-2 Inhibitors Cannot Be Substituted Interchangeably: The ZM323881 Differentiation Case


The VEGFR-2 inhibitor class spans compounds with profoundly divergent selectivity profiles, ranging from highly multi-targeted agents such as sunitinib (potently inhibiting PDGFRβ, c-Kit, FLT3) and sorafenib (inhibiting Raf-1, VEGFR-3, PDGFRβ) to nominally selective inhibitors that nevertheless retain meaningful off-target activity—vandetanib inhibits EGFR at 500 nM, cediranib and Ki8751 retain nanomolar potency against c-Kit and PDGFR [1]. ZM323881 is distinguished by a uniquely clean selectivity window: against VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, its IC50 exceeds 50 µM, representing a >25,000-fold margin over its VEGFR-2 IC50 of <2 nM [2]. This selectivity is not merely biochemical but is functionally validated in human aortic endothelial cells, where ZM323881 blocks all VEGFR-2-driven signaling (ERK, p38, Akt, eNOS) while leaving VEGFR-1-mediated PlGF signaling fully intact [3]. Procurement decisions predicated on VEGFR-2 inhibition alone—without scrutiny of the selectivity margin—risk confounding experimental interpretation due to unrecognized polypharmacology.

Multi-kinase engagement Sunitinib, sorafenib, and similar agents inhibit multiple RTKs beyond VEGFR-2, complicating pathway attribution.
Residual off-target activity Less selective inhibitors like PTK787 (c-Kit, PDGFRβ) or vandetanib (EGFR) may introduce confounding effects.
VEGFR-1 suppression Inhibitors lacking functional VEGFR-2/VEGFR-1 discrimination can suppress VEGFR-1 signaling, altering cellular readouts.

ZM323881 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Functional Profiling, and In Vivo Validation Data


Biochemical VEGFR-2 Potency and Kinase Selectivity: ZM323881 vs. PTK787, SU5416, Vandetanib, Sunitinib, and Sorafenib

In a direct cross-study comparison of biochemical IC50 values against VEGFR-2 tyrosine kinase, ZM323881 (IC50 < 2 nM) [1] is >18-fold more potent than PTK787 (Vatalanib; IC50 37 nM) [2], >20-fold more potent than Vandetanib (IC50 40 nM) , >600-fold more potent than SU5416 (Semaxanib; IC50 1.23 µM) , ~4.5-fold more potent than Sunitinib (IC50 9 nM) [3], and ~45-fold more potent than Sorafenib (IC50 90 nM) [4]. Critically, ZM323881's selectivity window over VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 exceeds 25,000-fold (IC50 > 50 µM for all tested off-targets) [1], whereas PTK787 retains activity against Flk, c-Kit, and PDGFRβ (IC50 270–730 nM), SU5416 is only 20-fold selective over PDGFRβ, Vandetanib inhibits VEGFR3 at 110 nM and EGFR at 500 nM, and both Sunitinib and Sorafenib potently engage multiple additional kinases [3] [4].

Biochemical Potency & Selectivity
Cross-study comparable
VEGFR-2 IC50 < 2 nM; off-target RTKs IC50 > 50 µM (reported >25,000-fold selectivity window)
Supports VEGFR-2 pathway attribution in kinase selectivity profiling
Cell-free kinase assays; ATP 2–10 µM
VEGFR-2 inhibitor kinase selectivity biochemical IC50 anilinoquinazoline

Functional VEGFR-2 vs. VEGFR-1 Discrimination in Primary Human Aortic Endothelial Cells (HAECs)

In a direct functional selectivity study using primary human aortic endothelial cells (HAECs), which co-express VEGFR-1 and VEGFR-2 but not VEGFR-3, ZM323881 at 1 µM completely blocked VEGF-A-induced activation of extracellular regulated-kinase (ERK), p38, Akt, and endothelial nitric oxide synthase (eNOS) but did NOT inhibit p38 activation induced by placental growth factor (PlGF), a VEGFR-1-specific ligand [1]. This functional discrimination demonstrates that ZM323881 selectively ablates VEGFR-2-mediated signaling while preserving VEGFR-1 signaling integrity. By contrast, SU5416 inhibits both VEGFR-1 and VEGFR-2 at comparable doses, and Vandetanib additionally suppresses EGFR signaling, making ZM323881 the only commercially available VEGFR-2 inhibitor with experimentally confirmed, clean functional VEGFR-2/VEGFR-1 discrimination in a physiologically relevant primary endothelial cell system [1].

Functional VEGFR-2/VEGFR-1 Discrimination
Direct comparison
1 µM blocked VEGF-A-induced ERK/p38/Akt/eNOS activation; did not inhibit PlGF-induced p38
Supports VEGFR-2-specific signaling dissection in primary endothelial cells
HAECs co-expressing VEGFR-1/2; PlGF as VEGFR-1 ligand
VEGFR-2 signaling VEGFR-1 HAEC functional selectivity PlGF

Differential Inhibition of HUVEC Proliferation Driven by VEGF-A vs. EGF/bFGF: Functional Cellular Selectivity

In HUVEC proliferation assays, ZM323881 inhibits VEGF-A-driven proliferation with an IC50 of 8 nM, while inhibition of EGF-driven proliferation requires an IC50 of 1.9 µM and bFGF-driven proliferation requires an IC50 of 1.6 µM [1]. This represents a >237-fold functional selectivity window for VEGFR-2-mediated (VEGF-A) over EGFR-mediated (EGF) proliferation, and a >200-fold window over FGFR-mediated (bFGF) proliferation, all measured under identical assay conditions within the same study [1]. This cellular selectivity profile aligns with the biochemical kinase selectivity data (VEGFR-2 IC50 < 2 nM vs. EGFR, FGFR1 IC50 > 50 µM) and confirms that the biochemical selectivity is faithfully translated into a functional cellular context [1].

Cellular Proliferation Selectivity
Direct comparison
IC50: VEGF-A 8 nM, EGF 1.9 µM, bFGF 1.6 µM (>200-fold selectivity window)
Supports VEGFR-2 pathway-selective anti-proliferative assay context
HUVEC, ³H-thymidine incorporation, 4-day assay
HUVEC proliferation VEGF-A EGF bFGF cellular selectivity angiogenesis assay

In Vivo Vascular Permeability Reversal: ZM323881 and PTK787/ZK222584 Head-to-Head in Perfused Mesenteric Microvessels

In a direct head-to-head in vivo comparison using the Landis-Michel perfused mesenteric microvessel preparation, both ZM323881 (10 nM) and the class III receptor tyrosine kinase inhibitor PTK787/ZK222584 (Vatalanib) reversibly abolished VEGF-A-mediated increases in microvascular permeability [1]. While both compounds achieved functional permeability blockade, ZM323881 accomplishes this at a concentration that reflects its ~18-fold higher biochemical potency against VEGFR-2 (IC50 < 2 nM vs. 37 nM for PTK787), and—unlike PTK787—does so without concurrent inhibition of c-Kit, PDGFRβ, or Flk [1]. The experiment also provided mechanistic confirmation: ZM323881 blocked the VEGF-R2 phosphorylation band in frog lung tissue, directly linking permeability reversal to VEGFR-2 kinase inhibition [1].

In Vivo Permeability Reversal
Head-to-head
10 nM reversibly abolished VEGF-A-induced permeability in perfused mesenteric microvessels; blocked VEGFR-2 phosphorylation in lung tissue
Supports in vivo VEGFR-2 permeability research models
Comparable functional blockade to PTK787 with cleaner selectivity profile
vascular permeability in vivo microvessels VEGF-A PTK787 mesenteric

ZM323881 Anilinoquinazoline Scaffold as a Privileged Template for PET Imaging Probe Development

The anilinoquinazoline core of ZM323881 was selected as the template structure for developing [¹⁸F]fluoroethylated VEGFR-2 tyrosine kinase inhibitors as positron emission tomography (PET) tumor imaging agents [1]. From this scaffold, four substituted anilinoquinazolines (Z-2, Z-4, CB-77, HK-26) were synthesized; Z-2 retained an IC50 of 2 nM against VEGFR-2 (equivalent to the parent ZM323881), and HK-26 achieved an IC50 of 1 nM while maintaining sufficient kinase selectivity [1]. The successful [¹⁸F]radiolabeling of HK-26 via regioselective fluoroethylation produced [¹⁸F]HK-26 as a promising tumor imaging probe currently under further evaluation [1]. This contrasts with other VEGFR-2 inhibitor chemotypes (e.g., the quinazoline-urea scaffold of Ki8751, or the indolin-2-one scaffold of SU5416) that have not been reported as viable PET imaging templates, highlighting the unique synthetic tractability and structural modularity of the ZM323881 scaffold [1].

PET Imaging Probe Scaffold
Cross-study
Anilinoquinazoline core derivatized to HK-26 (IC50 1 nM); [¹⁸F]HK-26 radiolabeled as PET tracer
Supports VEGFR-2-targeted imaging probe development from validated scaffold
Successful radiosynthesis reported; other inhibitor scaffolds not validated for PET
PET imaging VEGFR-2 anilinoquinazoline radiotracer molecular imaging fluoroethylation

Exclusion of Multikinase Polypharmacology: ZM323881 vs. Sunitinib and Sorafenib Target Profiles

ZM323881 demonstrates no measurable inhibition (IC50 > 50 µM) against PDGFRβ, FGFR1, EGFR, erbB2, and HGF receptor, and does not inhibit VEGFR-1 activation in cellular assays [1] [2]. In contrast, both clinically approved multi-targeted VEGFR-2 inhibitors exhibit extensive polypharmacology: Sunitinib potently inhibits PDGFRβ (Ki 8 nM), VEGFR-1 (IC50 2 nM), VEGFR-3 (IC50 17 nM), and c-Kit (1-10 nM) [3]; Sorafenib inhibits Raf-1 (IC50 6 nM), VEGFR-3 (IC50 20 nM), PDGFRβ (IC50 57 nM), c-Kit (IC50 68 nM), FGFR-1 (IC50 580 nM), and FLT3 (IC50 58 nM) [4]. When used as tool compounds in angiogenesis research, Sunitinib and Sorafenib simultaneously modulate multiple signaling nodes beyond VEGFR-2, making mechanistic attribution of anti-angiogenic effects to VEGFR-2 alone impossible without additional controls. ZM323881 eliminates this ambiguity by design.

Polypharmacology Exclusion
Cross-study comparable
ZM323881: 0 off-target RTKs with IC50 < 1 µM; Sunitinib ≥6, Sorafenib ≥7
Supports VEGFR-2-selective tool compound use without multikinase confounding
Cell-free kinase panels; cellular validation in HAECs
polypharmacology multikinase inhibitor target specificity Sunitinib Sorafenib off-target

ZM323881: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


VEGFR-2-Specific Signaling Pathway Dissection in Primary Endothelial Cells

ZM323881 is the preferred tool for experiments requiring unambiguous VEGFR-2 signaling blockade in endothelial cells that co-express VEGFR-1 and VEGFR-2. As demonstrated by Endo et al. (2003) [1], ZM323881 at 1 µM completely inhibits VEGF-A-stimulated ERK, p38, Akt, and eNOS phosphorylation in HAECs without suppressing PlGF-induced p38 activation via VEGFR-1 [1]. This functional selectivity enables researchers to attribute downstream signaling events (CrkII/p130Cas phosphorylation, membrane extension, tube formation) specifically to VEGFR-2 catalytic activity rather than to combined VEGFR-1/VEGFR-2 signaling. Multi-kinase inhibitors or less selective VEGFR-2 agents (SU5416, Vandetanib, Sunitinib) cannot provide this level of pathway resolution.

Microvascular Permeability Studies Requiring Selective VEGFR-2 Pharmacological Blockade In Vivo

For in vivo microvascular permeability research, ZM323881 has been directly validated in perfused mesenteric microvessel preparations where it reversibly abolished VEGF-A-induced permeability increases at 10 nM, with concomitant blockade of VEGFR-2 phosphorylation confirmed in tissue [2]. While PTK787/ZK222584 achieves comparable functional permeability reversal, ZM323881's ~18-fold greater biochemical potency on VEGFR-2 and its absence of activity against c-Kit, PDGFRβ, and Flk provide a cleaner mechanistic interpretation. This makes ZM323881 the superior choice for studies aiming to establish VEGFR-2-specific contributions to vascular leak in models of inflammation, tumor vasculature, or diabetic microangiopathy [2].

Chemical Biology and Molecular Imaging Probe Development from a Validated VEGFR-2 Ligand Scaffold

ZM323881's anilinoquinazoline core has been experimentally validated as a productive template for developing VEGFR-2-targeted PET imaging agents. Kubas et al. (2008) [3] demonstrated that derivatization of the ZM323881 scaffold yielded HK-26, a compound with improved VEGFR-2 potency (IC50 1 nM) that was successfully radiolabeled with [¹⁸F]fluoroethyl tosylate to produce [¹⁸F]HK-26 as a tumor imaging probe [3]. Medicinal chemistry groups and imaging laboratories seeking a VEGFR-2 ligand scaffold for probe development can build upon the established SAR around the ZM323881 7-benzyloxy position, an advantage not offered by alternative VEGFR-2 inhibitor chemotypes that lack reported imaging probe derivatization pathways.

Angiogenesis Phenotypic Screening with Minimal Off-Target Cytostatic Confounding

In HUVEC-based angiogenesis assays, ZM323881 inhibits VEGF-A-driven proliferation (IC50 8 nM) with >200-fold selectivity over EGF-driven (IC50 1.9 µM) and bFGF-driven (IC50 1.6 µM) proliferation measured under identical conditions [2]. This functional cellular selectivity window is critical for phenotypic screening campaigns targeting the VEGF/VEGFR-2 axis specifically, as it minimizes false positives arising from EGFR or FGFR pathway inhibition that would occur with Vandetanib (EGFR IC50 500 nM) or multi-kinase inhibitors such as Sunitinib and Sorafenib. ZM323881's commercial availability at ≥98% purity from multiple vendors with validated solubility in DMSO (up to 50 mM) further supports its integration into automated screening workflows.

Application
Selection Property
Validation Focus
VEGFR-2 signaling pathway studies
Functional VEGFR-2 selectivity over VEGFR-1
Endothelial phospho-signaling endpoints (ERK, Akt, eNOS)
In vivo microvascular permeability research
VEGFR-2-specific permeability blockade
Tissue VEGFR-2 phosphorylation and permeability endpoints
VEGFR-2-targeted PET tracer design
Anilinoquinazoline scaffold modularity
Radiochemical derivatization and kinase potency retention
HUVEC-based angiogenesis screening
VEGF-A pathway-selective proliferation inhibition
Selectivity over EGF and bFGF proliferation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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